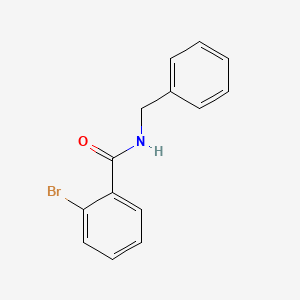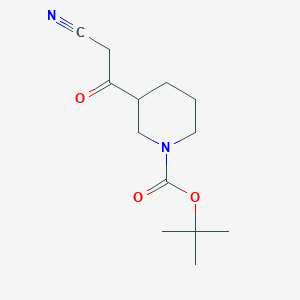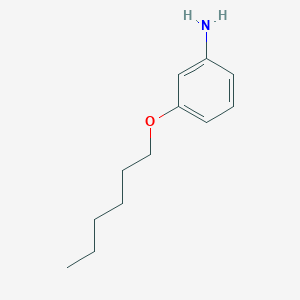
3,3'-Azodibenzoic Acid
概要
説明
3,3'-Azodibenzoic Acid is a useful research compound. Its molecular formula is C14H10N2O4 and its molecular weight is 270.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Coordination Polymers and Metal Ions Linkage
3,3'-Azodibenzoic Acid (3,3'-ADB) plays a crucial role in the formation of coordination polymers. It has been used to link various metal ions, forming diverse structural polymers. These compounds exhibit interesting properties like thermal stability and potentially useful topologies, such as 1-D chains and 2-D sheets, with some extending into 3-D pillared structures (Chen et al., 2008).
2. Nonlinear Optical Properties
A unique chiral diamondoid network formed by the reaction of Cd(OH)2 with this compound has been discovered. This structure contains eight-coordinate cadmium and displays a strong second-order nonlinear optical (SHG) response, making it significant for optoelectronic applications (Chen et al., 2001).
3. Supramolecular Architecture
This compound is instrumental in forming metal–organic coordination polymers with unique topologies and supramolecular architectures. These polymers demonstrate distinct 3-D network structures driven by secondary interactions like aromatic stacking and hydrogen bonding (Zhang et al., 2015).
4. Photocatalytic Applications
Several Co(II)-based Metal-Organic Frameworks (MOFs) using this compound have been synthesized and characterized for their photocatalytic degradation properties. These complexes have shown efficacy in degrading various organic dyes, highlighting their potential in environmental remediation (Ma et al., 2019).
5. Self-Assembly and Hydrogen Bonding
The compound has been studied for its role in the self-assembly of hydrogen-bonded azodibenzoic acid tapes and rosettes, providing insights into the thermodynamics of self-assembly processes in supramolecular systems (Rakotondradany et al., 2007).
6. Fluorescence Properties
This compound-based coordination polymers have been explored for their fluorescent properties. The study of these properties can lead to potential applications in sensing and imaging technologies (Liu et al., 2014).
7. Hydrogen Storage
A cadmium(II) coordination polymer synthesized using this compound has shown remarkable hydrogen uptake, indicating its potential application in hydrogen storage technologies (Biswas et al., 2017).
Safety and Hazards
The safety data sheet for 3,3’-Azodibenzoic Acid indicates that it can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautions should be taken to avoid breathing dust, gas, or vapors, and contact with skin and eyes .
将来の方向性
作用機序
Target of Action
3,3’-Azodibenzoic Acid is primarily used in the synthesis of coordination polymers . These polymers are constructed by linking metal ions with azodibenzoate anions . The primary targets of 3,3’-Azodibenzoic Acid are therefore these metal ions, which include a variety of ions such as Pb, Cu, Zn, Cd, and Co .
Mode of Action
The compound interacts with its targets (metal ions) to form coordination polymers . In these polymers, the azodibenzoate anions of 3,3’-Azodibenzoic Acid act as bridges between the metal ions, resulting in 1-D chains or 2-D sheets depending on the specific ions and co-ligands involved .
Pharmacokinetics
Like other benzoic acid derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of 3,3’-Azodibenzoic Acid’s action is the formation of coordination polymers . These polymers have potential applications in various fields, including materials science, catalysis, and drug delivery . In one study, a Co(II)-bearing coordination polymer prepared using 3,3’-Azodibenzoic Acid showed potential anticancer activity .
生化学分析
Biochemical Properties
3,3’-Azodibenzoic Acid plays a significant role in biochemical reactions, particularly in the formation of coordination polymers. It interacts with metal ions such as zinc, cadmium, and lead to form complex structures . These interactions are facilitated by the carboxylic acid groups, which can coordinate with metal ions, and the azo linkage, which can participate in electron transfer processes. The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion transport and distribution in biological systems.
Cellular Effects
3,3’-Azodibenzoic Acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with metal ions and other biomolecules, potentially altering gene expression and cellular metabolism . The compound’s interactions with metal ions can lead to changes in the activity of enzymes and proteins involved in these pathways, thereby impacting cell function. Additionally, 3,3’-Azodibenzoic Acid may influence the stability and degradation of cellular components, further affecting cellular processes.
Molecular Mechanism
At the molecular level, 3,3’-Azodibenzoic Acid exerts its effects through binding interactions with metal ions and other biomolecules. The carboxylic acid groups of the compound can form coordination bonds with metal ions, while the azo linkage can participate in redox reactions . These interactions can lead to the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular metabolism. The compound’s ability to form stable complexes with metal ions is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Azodibenzoic Acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its interactions with metal ions and other biomolecules can lead to gradual changes in its activity . Long-term studies have shown that 3,3’-Azodibenzoic Acid can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression. The compound’s stability and activity may decrease over time, necessitating careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of 3,3’-Azodibenzoic Acid in animal models vary with different dosages. At low doses, the compound can have beneficial effects on metal ion transport and enzyme activity . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels. These findings highlight the importance of dosage optimization in experimental studies involving 3,3’-Azodibenzoic Acid.
Metabolic Pathways
3,3’-Azodibenzoic Acid is involved in various metabolic pathways, particularly those related to metal ion transport and redox reactions . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. Its ability to form stable complexes with metal ions allows it to participate in the regulation of metal ion homeostasis and redox balance in cells.
Transport and Distribution
Within cells and tissues, 3,3’-Azodibenzoic Acid is transported and distributed through interactions with transporters and binding proteins . The compound’s carboxylic acid groups facilitate its binding to transporters, while the azo linkage allows it to participate in electron transfer processes. These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
3,3’-Azodibenzoic Acid is localized in various subcellular compartments, including the cytoplasm and organelles . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The compound’s activity and function can vary depending on its subcellular localization, with different effects observed in the cytoplasm, mitochondria, and other organelles.
特性
IUPAC Name |
3-[(3-carboxyphenyl)diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-13(18)9-3-1-5-11(7-9)15-16-12-6-2-4-10(8-12)14(19)20/h1-8H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVIXYABUQQSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342041 | |
| Record name | 3,3'-Azodibenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-18-1 | |
| Record name | 3,3'-Azodibenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azobenzene-3,3'-dicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3,3'-azodibenzoic acid in the formation of MOFs and CPs?
A1: this compound (H2azdc) acts as an organic linker in the construction of MOFs and CPs. [, , , , , , , , ]. This molecule contains two carboxylate groups that can coordinate to metal ions, often in a bridging fashion, leading to the formation of extended structures. [, , , , ] The azo group (-N=N-) in H2azdc introduces rigidity and can contribute to the overall stability of the framework. [, ].
Q2: How does the choice of metal ion influence the structure and properties of MOFs/CPs incorporating this compound?
A2: The specific metal ion used in conjunction with H2azdc can significantly influence the final structure and properties of the resulting MOF/CP. For example, using manganese(II) vs. cadmium(II) with H2azdc and 1,10-phenanthroline resulted in 1D coordination polymers with distinct topologies. [] Similarly, various metal ions (Pb, Cu, Zn, Cd, Co) combined with H2azdc and additional ligands have yielded a range of structures, from 1D chains to 2D sheets and 3D pillared structures. []
Q3: Can you elaborate on the luminescent properties observed in some this compound-based MOFs/CPs?
A3: Yes, certain MOFs/CPs containing this compound exhibit solid-state fluorescence. [, , , ] This property is influenced by factors such as the specific metal ion, the coordination environment around the metal center, and the presence of other ligands within the framework. For example, a cadmium-based coordination polymer with H2azdc and 1,10-phenanthroline showed solid-state fluorescence, while the analogous manganese-based structure did not. [] Further research is exploring the potential of these materials for applications such as sensing.
Q4: What are the potential applications of this compound-based MOFs/CPs?
A4: The unique properties of these MOFs/CPs make them promising candidates for a variety of applications. Research has explored their potential in the following areas:
- Fluorescence Sensing: The fluorescence properties of some H2azdc-based MOFs can be modulated by the presence of analytes, making them potentially useful for sensing applications. For instance, a zinc-based MOF demonstrated selective and sensitive detection of acetone and tryptophan. []
- Treatment of Diseases: Studies have investigated the potential of H2azdc-based CPs in treating periodontitis and fatty liver disease by examining their effects on inflammatory markers and triglyceride levels. [, ]
- Photodegradation: Researchers are exploring the photocatalytic activity of cobalt-based MOFs incorporating H2azdc for potential applications in environmental remediation. []
Q5: What are the limitations of using this compound in the synthesis of MOFs/CPs?
A5: While a versatile building block, some limitations should be considered:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















